molecular formula C25H27N3O8 B11463917 ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11463917
M. Wt: 497.5 g/mol
InChI Key: VFWILDBXYNNRHT-LGJNPRDNSA-N
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Description

Ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Core: Starting with a precursor such as 1,3-benzodioxole, functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Dimethoxy Groups: Methoxylation reactions are performed to add methoxy groups at the 6 and 7 positions.

    Hydrazone Formation: The phenylacetyl hydrazine is synthesized and then reacted with an aldehyde or ketone to form the hydrazone linkage.

    Oxazole Ring Formation: The oxazole ring is constructed through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may investigate its efficacy and safety in treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: Shares a similar benzodioxole core and methoxy groups but differs in the indole structure.

    Phenylacetyl Hydrazones: Compounds with similar hydrazone linkages but different aromatic or aliphatic substituents.

Uniqueness

Ethyl 5-[(6,7-dimethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C25H27N3O8

Molecular Weight

497.5 g/mol

IUPAC Name

ethyl 5-[[6,7-dimethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C25H27N3O8/c1-4-33-25(30)19-12-16(36-28-19)11-17-18(13-26-27-20(29)10-15-8-6-5-7-9-15)22-24(35-14-34-22)23(32-3)21(17)31-2/h5-9,13,16H,4,10-12,14H2,1-3H3,(H,27,29)/b26-13+

InChI Key

VFWILDBXYNNRHT-LGJNPRDNSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N/NC(=O)CC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NNC(=O)CC4=CC=CC=C4

Origin of Product

United States

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